(1-Methanesulfinylpropan-2-yl)(methyl)amine
Overview
Description
(1-Methanesulfinylpropan-2-yl)(methyl)amine is an organic compound with the molecular formula C5H13NO2S It is a derivative of amine and sulfoxide, characterized by the presence of a methanesulfinyl group attached to a propan-2-yl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methanesulfinylpropan-2-yl)(methyl)amine typically involves the reaction of propan-2-ylamine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-Methanesulfinylpropan-2-yl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate to neutralize the by-products.
Major Products Formed
Oxidation: Formation of (1-Methanesulfonylpropan-2-yl)(methyl)amine.
Reduction: Formation of (1-Methanesulfanylpropan-2-yl)(methyl)amine.
Substitution: Formation of various substituted amines depending on the electrophile used.
Scientific Research Applications
(1-Methanesulfinylpropan-2-yl)(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methanesulfinylpropan-2-yl)(methyl)amine involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Methanesulfonylpropan-2-yl)(methyl)amine: Similar structure but with a sulfone group instead of a sulfoxide group.
(1-Methanesulfanylpropan-2-yl)(methyl)amine: Similar structure but with a sulfide group instead of a sulfoxide group.
Uniqueness
(1-Methanesulfinylpropan-2-yl)(methyl)amine is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity compared to its sulfone and sulfide analogs. The sulfoxide group can participate in both oxidation and reduction reactions, providing versatility in chemical synthesis and potential for diverse biological applications.
Properties
IUPAC Name |
N-methyl-1-methylsulfinylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-5(6-2)4-8(3)7/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNTVHZOBSEOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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